1-Bromo-7-phenylheptane
Description
Overview of Halogenated Alkanes in Chemical Research
Halogenated alkanes are organic compounds derived from alkanes by the substitution of one or more hydrogen atoms with halogen atoms (fluorine, chlorine, bromine, or iodine). pressbooks.pubchemguide.co.uk This substitution imparts distinct chemical and physical properties that differ significantly from their parent alkanes. The presence of a halogen atom introduces polarity and a reactive site into the otherwise non-polar and relatively inert alkane structure. vedantu.com
The classification of halogenated alkanes as primary, secondary, or tertiary depends on the substitution pattern of the carbon atom bonded to the halogen. studypug.comlibretexts.org This classification is crucial as it influences the compound's reactivity and the pathways of chemical reactions it can undergo. libretexts.org Systematically, they are named as haloalkanes, treating the halogen as a substituent on the parent alkane chain. pressbooks.publibretexts.org For instance, CH3CH2Br is named bromoethane. pressbooks.pub
Halogenated alkanes are synthesized through various methods, including the free-radical halogenation of alkanes, addition of halogens or hydrogen halides to alkenes and alkynes, and the conversion of alcohols. wikipedia.orgbyjus.com Their applications are widespread, ranging from their use as solvents and refrigerants to their critical role as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.org
The Significance of Brominated Hydrocarbons in Synthetic Methodologies
Brominated hydrocarbons, a specific subclass of halogenated hydrocarbons, are particularly valuable in organic synthesis. acs.org The carbon-bromine (C-Br) bond, while polar, is weaker than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. This characteristic makes the bromine atom an excellent leaving group in nucleophilic substitution and elimination reactions, facilitating the introduction of a wide range of functional groups. coconote.appacs.org
The synthetic utility of brominated hydrocarbons is extensive. They are key starting materials for the formation of Grignard reagents, which are fundamental for carbon-carbon bond formation. google.com Furthermore, they participate in various coupling reactions, such as Suzuki and Heck couplings, enabling the construction of complex molecular architectures. acs.org Bromination itself is a fundamental transformation, and various reagents and methods have been developed for the selective introduction of bromine into organic molecules. acs.orgsci-hub.se While molecular bromine (Br2) is a traditional brominating agent, its hazardous nature has led to the development of safer and more selective solid bromine carriers. acs.orgsci-hub.se
The reactivity of brominated hydrocarbons can be influenced by their structure. For example, benzylic and allylic bromides exhibit enhanced reactivity due to the stabilization of the resulting carbocation or radical intermediates. acs.orgbeilstein-journals.org This tunability of reactivity, combined with their versatility, solidifies the importance of brominated hydrocarbons as indispensable building blocks in modern organic synthesis. acs.org
Structural and Mechanistic Implications of Alkyl Halides
The structure of alkyl halides has profound implications for their chemical behavior. The carbon-halogen bond is polar due to the higher electronegativity of the halogen atom compared to carbon. This results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the halogen atom. coconote.appopenochem.org This inherent polarity makes the carbon atom susceptible to attack by nucleophiles, which are electron-rich species. openochem.org
The two primary reaction mechanisms for alkyl halides are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The structure of the alkyl halide plays a critical role in determining which of these pathways is favored.
SN2 (Substitution Nucleophilic Bimolecular): This mechanism is favored for primary and, to a lesser extent, secondary alkyl halides. It involves a one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the halide ion. The reaction rate is sensitive to steric hindrance around the reaction center. acs.org
SN1 (Substitution Nucleophilic Unimolecular): Tertiary alkyl halides, and to some extent secondary ones, tend to react via the SN1 mechanism. This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. The stability of the carbocation is a key factor.
E2 (Elimination Bimolecular): This mechanism is a one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the halogen, leading to the formation of a double bond and the departure of the halide ion. It is often in competition with the SN2 reaction. acs.org
E1 (Elimination Unimolecular): Similar to the SN1 reaction, the E1 mechanism proceeds through a carbocation intermediate. A weak base can then remove a proton from an adjacent carbon to form an alkene. It competes with the SN1 reaction.
The choice of solvent also plays a significant role. Polar protic solvents can stabilize the ionic intermediates in SN1 and E1 reactions, while polar aprotic solvents favor SN2 and E2 reactions. The interplay of the alkyl halide's structure, the nature of the nucleophile/base, and the solvent conditions determines the outcome of the reaction. acs.org
1-Bromo-7-phenylheptane: A Detailed Profile
The compound this compound is an alkyl halide characterized by a seven-carbon heptane (B126788) chain with a bromine atom at one end (position 1) and a phenyl group at the other (position 7). cymitquimica.com This structure imparts both hydrophobic and moderately polar characteristics to the molecule. cymitquimica.com
Chemical and Physical Properties of this compound
The key properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C13H19Br lookchem.com |
| Molecular Weight | 255.198 g/mol lookchem.comrdchemicals.com |
| CAS Number | 78573-85-0 lookchem.com |
| Appearance | Off-white to light yellow powder lookchem.com |
| Boiling Point | 92-94°C lookchem.com |
| Density | 1.17 g/cm³ lookchem.com |
| Flash Point | 165.2°C lookchem.com |
| Vapor Pressure | 0.000813 mmHg at 25°C lookchem.com |
| Solubility | Soluble in organic solvents, less soluble in water cymitquimica.com |
| LogP | 4.57450 lookchem.com |
Synthesis and Reactivity of this compound
This compound can be synthesized through various routes, with a common method involving the conversion of 7-phenylheptan-1-ol (B1581362). It can also be prepared from other precursors through multi-step reactions. lookchem.com
Due to the presence of the primary bromo group, this compound is a versatile reagent in organic synthesis. It readily participates in nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. cymitquimica.com For example, it can react with potassium cyanide to form 7-phenyl-1-cyanoheptane. lookchem.com It is also a suitable precursor for Grignard reagent formation, which can then be used to create new carbon-carbon bonds. The phenyl group at the other end of the chain allows for further functionalization through aromatic substitution reactions.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature, with a reactive bromo group and a modifiable phenyl ring, makes it a useful intermediate in the development of pharmaceuticals and agrochemicals. cymitquimica.comlookchem.com For instance, it can be used to introduce a seven-carbon linker with a terminal phenyl group into a target molecule. Research indicates its use in the synthesis of various organic compounds and its potential application in the creation of novel materials. cymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
7-bromoheptylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLQYSAHLPRDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370825 | |
| Record name | 1-Bromo-7-phenylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78573-85-0 | |
| Record name | 1-Bromo-7-phenylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78573-85-0 | |
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Synthetic Methodologies for 1 Bromo 7 Phenylheptane
Established Synthetic Routes to 1-Bromo-7-phenylheptane
The preparation of this compound has been well-documented, with specific methodologies providing reliable access to this compound.
Reaction with 1,7-Dibromoheptane and Phenyllithium
A primary and effective method for the synthesis of this compound involves the nucleophilic substitution reaction between 1,7-dibromoheptane and phenyllithium. semanticscholar.org This approach leverages the reactivity of the organolithium reagent to displace one of the bromine atoms on the heptane (B126788) chain, forming a new carbon-carbon bond.
The successful synthesis of this compound via this route is contingent on carefully controlled reaction conditions. The reaction is typically carried out in a solution of tetrahydrofuran (B95107) (THF) under an inert nitrogen atmosphere to prevent the degradation of the highly reactive phenyllithium. semanticscholar.org A solution of phenyllithium in a cyclohexane-ether mixture is added dropwise to a stirred solution of 1,7-dibromoheptane. semanticscholar.org
Temperature control is a critical parameter for optimizing this reaction. The addition of phenyllithium is conducted at a low temperature, specifically between -30°C and -40°C. semanticscholar.org Following the addition, the reaction mixture is allowed to stir at a slightly elevated temperature of -10°C to -20°C for several hours, and then gradually warmed to room temperature and stirred overnight. semanticscholar.org This gradual increase in temperature helps to ensure the selective monosubstitution of the dibromoalkane and minimize the formation of undesired byproducts. After the reaction is complete, it is carefully quenched with water. semanticscholar.org
Interactive Data Table: Optimized Reaction Parameters
| Parameter | Value |
| Reactants | 1,7-Dibromoheptane, Phenyllithium |
| Solvent | Tetrahydrofuran (THF) |
| Atmosphere | Nitrogen (N2) |
| Temperature (Addition) | -30°C to -40°C |
| Temperature (Stirring) | -10°C to -20°C, then Room Temperature |
| Quenching Agent | Water |
Following the reaction, an aqueous workup is performed, and the organic layer is extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield a crude product. semanticscholar.org Purification of this compound is achieved through distillation under reduced pressure, specifically at 0.2 mm Hg, with the product boiling between 84°C and 88°C. semanticscholar.org This established procedure provides a yield of 22.5 g of this compound from 49 g of 1,7-dibromoheptane. semanticscholar.org The purity of the final product can be assessed by determining its refractive index, which is reported to be nD24 1.5220. semanticscholar.org
Alternative Bromination Strategies for Phenylheptane Derivatives
While the reaction of 1,7-dibromoheptane with phenyllithium is a direct route to this compound, alternative strategies can be considered for the bromination of phenylheptane derivatives. These methods generally fall into two categories: free-radical bromination and electrophilic aromatic bromination.
Free-Radical Bromination: This method involves the reaction of a phenylalkane with a bromine source, such as elemental bromine (Br2), in the presence of ultraviolet (UV) light or a radical initiator. byjus.comwikipedia.org The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps. byjus.com For a compound like phenylheptane, this reaction would preferentially occur at the benzylic position (the carbon atom attached to the phenyl ring) due to the resonance stabilization of the resulting benzylic radical. pearson.com However, this would lead to the formation of 1-bromo-1-phenylheptane rather than the desired this compound. To achieve bromination at the terminal methyl group of the heptyl chain, a less reactive and more selective brominating agent, such as N-bromosuccinimide (NBS), could be employed, although regioselectivity can still be a challenge. masterorganicchemistry.com
Electrophilic Aromatic Bromination: This strategy involves the introduction of a bromine atom directly onto the phenyl ring of a phenylheptane molecule. nih.gov This reaction requires a bromine source and a Lewis acid catalyst, such as FeBr3 or AlBr3, to generate a highly electrophilic bromine species. wikipedia.org The electrophile is then attacked by the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom with a bromine atom. libretexts.org The position of bromination on the phenyl ring (ortho, meta, or para) is directed by the activating or deactivating nature of the alkyl substituent. Since the heptyl group is an ortho-, para-directing group, this method would yield a mixture of (bromo)phenylheptane isomers, not this compound.
Mechanistic Studies of this compound Formation Pathways
The formation of this compound from 1,7-dibromoheptane and phenyllithium proceeds through a nucleophilic substitution mechanism. wikipedia.org In this reaction, the highly nucleophilic carbanion of the phenyllithium attacks one of the electrophilic carbon atoms of 1,7-dibromoheptane that is bonded to a bromine atom.
This reaction is generally considered to be an SN2 (bimolecular nucleophilic substitution) type reaction. chemguide.co.uk In an SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (in this case, the bromide ion). This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. However, in the case of 1,7-dibromoheptane, the carbon atoms are not chiral centers. The reaction involves a single transition state where the carbon-phenyl bond is forming at the same time as the carbon-bromine bond is breaking.
The use of a stoichiometric amount of phenyllithium is crucial for maximizing the yield of the desired monosubstituted product. If an excess of phenyllithium were used, there would be a higher probability of a second substitution reaction occurring at the other end of the heptane chain, leading to the formation of 1,7-diphenylheptane as a significant byproduct. The low reaction temperature helps to control the reactivity of the phenyllithium and favors the desired monosubstitution.
Advanced and Stereoselective Synthetic Approaches to Phenylheptane Scaffolds
While the synthesis of this compound itself does not typically involve stereoselective control, the broader field of organic synthesis has developed advanced methods for the stereoselective construction of more complex phenylheptane scaffolds. These approaches are crucial when the target molecule contains chiral centers and a specific stereoisomer is desired for applications in areas such as pharmaceuticals and materials science.
Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch This can be achieved through several key strategies:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from natural sources, such as amino acids or sugars, to introduce chirality into the target molecule.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
Asymmetric Catalysis: This powerful technique employs a chiral catalyst to control the stereochemistry of the reaction. The catalyst, being chiral, creates a chiral environment that favors the formation of one enantiomer over the other.
For the synthesis of chiral phenylheptane scaffolds, these strategies could be applied in various ways. For example, a chiral catalyst could be used in a cross-coupling reaction to form a carbon-carbon bond at a specific position on the heptane chain, thereby creating a new stereocenter with high enantiomeric excess. Alternatively, a chiral auxiliary could be used to direct the addition of a phenyl group to a heptanone derivative, followed by further functionalization to yield the desired chiral phenylheptane. These advanced methods offer precise control over the three-dimensional structure of molecules, which is essential for the development of new and improved chemical entities.
Asymmetric Synthesis of Related Phenylheptane Diols
The principles of asymmetric synthesis are crucial for creating chiral molecules with a high degree of stereoselectivity. While specific methods for the asymmetric synthesis of phenylheptane diols are not extensively detailed in the provided context, related methodologies for producing chiral diols offer significant insights. For instance, the asymmetric hydrogenation of 1,4-diaryldiketones has been shown to be an effective method for producing chiral 1,4-diarylbutane-1,4-diols. This process, catalyzed by a chiral iridium complex, can furnish the desired diols in excellent yields and with exceptional enantioselectivities and diastereoselectivities rsc.org. Such catalytic systems are pivotal in creating stereocenters with a defined configuration. The development of chiral ligands and catalysts is central to these asymmetric transformations, enabling the synthesis of optically active products from prochiral substrates rsc.orgnih.govmdpi.com.
Stereochemical Control in Alkyl Halide Synthesis
The synthesis of alkyl halides, such as this compound, often involves nucleophilic substitution reactions where stereochemistry is a key consideration. The two primary mechanisms for these reactions are the S\N1 and S\N2 pathways, each with distinct stereochemical outcomes.
The S\N2 reaction proceeds via a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion orgchemboulder.comrsc.org. This mechanism is favored for primary and secondary alkyl halides and is a one-step process. For a predictable stereochemical outcome in the synthesis of chiral alkyl halides, S\N2 conditions, which typically involve a strong nucleophile and a polar aprotic solvent, are generally preferred orgchemboulder.commasterorganicchemistry.com.
The S\N1 reaction , in contrast, involves a two-step mechanism that proceeds through a planar carbocation intermediate orgchemboulder.commasterorganicchemistry.com. This planarity allows the incoming nucleophile to attack from either face, which can lead to a mixture of stereoisomers, often resulting in racemization chemistrysteps.com. However, a slight preference for the inversion product is often observed because the leaving group may temporarily shield one face of the carbocation orgchemboulder.com. S\N1 reactions are more common for tertiary alkyl halides due to the stability of the tertiary carbocation. For secondary alkyl halides, S\N1 reactions can be problematic from a synthetic standpoint due to the potential for carbocation rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com.
| Reaction Type | Substrate Preference | Stereochemistry | Solvent | Rearrangements |
| S\N2 | Primary > Secondary | Inversion of configuration | Polar aprotic | No |
| S\N1 | Tertiary > Secondary | Racemization (slight inversion preference) | Polar protic | Possible |
Chemo- and Regioselectivity in Bromination Reactions
Chemo- and regioselectivity are critical concepts in the synthesis of bromo-compounds, ensuring that the bromine atom is introduced at the desired position within a molecule that may contain multiple reactive sites.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another study.com. In bromination, a reagent might selectively react with an alkene over an alcohol, or one specific aromatic ring in a polyaromatic system. For instance, N-bromosuccinimide (NBS) is a reagent often used for the selective bromination of allylic and benzylic positions.
Regioselectivity is the preference for a reaction to occur at one specific position over all other possible positions study.com. In the context of bromination, this determines which carbon atom in a molecule will be bonded to the incoming bromine. For example, the electrophilic aromatic bromination of substituted benzene rings is highly regioselective, with the position of substitution (ortho, meta, or para) being directed by the nature of the existing substituent. Similarly, the addition of HBr to an unsymmetrical alkene can proceed with either Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions. Radical bromination of alkanes also shows regioselectivity, favoring the formation of the most substituted alkyl bromide due to the stability of the corresponding radical intermediate youtube.com. The choice of brominating agent and reaction conditions, such as the solvent and temperature, can significantly influence the regioselectivity of the reaction scilit.comnih.gov.
| Selectivity Type | Definition | Example in Bromination |
| Chemoselectivity | Preferential reaction with one functional group over another. | Selective bromination of an alkene in the presence of an alcohol. |
| Regioselectivity | Preferential reaction at one position over another. | Para-selective bromination of an activated aromatic ring. |
Reactivity and Reaction Mechanisms of 1 Bromo 7 Phenylheptane
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. uci.edu For primary alkyl halides like 1-bromo-7-phenylheptane, the SN2 mechanism is strongly favored over the SN1 pathway. uci.eduspcmc.ac.insavemyexams.com The SN1 mechanism requires the formation of a carbocation intermediate, and a primary carbocation is highly unstable and energetically unfavorable. libretexts.org In contrast, the SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs, avoiding the formation of a high-energy intermediate. msu.educhemicalnote.com
The SN2 reaction of this compound is compatible with a wide range of strong, unhindered nucleophiles. quora.comlibretexts.org The success of the reaction is largely dependent on the nucleophilicity and steric bulk of the attacking species.
Table 1: Scope of Nucleophiles in SN2 Reactions with this compound
| Nucleophile | Reagent Example | Product | Reaction Type |
|---|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 7-Phenylheptan-1-ol (B1581362) | Nucleophilic Substitution |
| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Ethoxy-7-phenylheptane | Nucleophilic Substitution (Williamson Ether Synthesis) |
| Cyanide | Potassium Cyanide (KCN) | 8-Phenyloctanenitrile | Nucleophilic Substitution |
| Azide (B81097) | Sodium Azide (NaN3) | 1-Azido-7-phenylheptane | Nucleophilic Substitution |
| Thiolate | Sodium Thiolate (NaSR) | 7-Phenylheptyl Thioether | Nucleophilic Substitution |
Limitations:
Sterically Hindered Nucleophiles : Bulky nucleophiles, such as potassium tert-butoxide, are poor nucleophiles for SN2 reactions due to steric hindrance, which impedes their approach to the electrophilic carbon. spcmc.ac.in These reagents tend to act as bases and promote elimination reactions instead. libretexts.orgpressbooks.pub
Weak Nucleophiles : Weak nucleophiles, such as water and alcohols, react very slowly with primary alkyl halides via the SN2 mechanism. msu.edu These conditions may require high temperatures and can lead to competing elimination reactions.
A hallmark of the SN2 mechanism is the inversion of configuration at the electrophilic carbon center. msu.eduscribd.com The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to a predictable stereochemical outcome. chemicalnote.com
For this compound itself, the carbon atom bonded to the bromine is not a stereocenter. Therefore, reaction with an achiral nucleophile will result in an achiral product. However, if the substitution reaction were to create a new chirality center, the SN2 mechanism would predictably lead to a single enantiomer, assuming a stereochemically pure starting material (if a stereocenter were present elsewhere in the molecule).
In the highly disfavored SN1 pathway, the reaction proceeds through a planar carbocation intermediate. libretexts.org This intermediate can be attacked by the nucleophile from either face with equal probability, which would result in a racemic mixture of products if the substitution site were a stereocenter. libretexts.orgscribd.com
The kinetics of nucleophilic substitution reactions provide strong evidence for the underlying mechanism.
SN2 Kinetics : The SN2 reaction is a bimolecular process, meaning its rate depends on the concentration of both the alkyl halide and the nucleophile. savemyexams.comchemicalnote.com The rate law is expressed as: Rate = k[this compound][Nucleophile] This second-order kinetic profile reflects the single-step mechanism where both reactants collide in the rate-determining step. chemguide.co.uk
SN1 Kinetics : In contrast, the SN1 reaction is a unimolecular process where the rate-determining step is the slow ionization of the alkyl halide to form a carbocation. libretexts.orgchemicalnote.com The rate is independent of the nucleophile's concentration. The rate law is: Rate = k[this compound] Given that this compound is a primary halide, this pathway is not significant under typical conditions. uci.eduspcmc.ac.in
Elimination Reactions (E1 and E2)
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. uci.edu For this compound, this involves the removal of the bromine atom and a hydrogen atom from the adjacent carbon (the β-carbon).
Like substitution, elimination can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). scribd.com For a primary alkyl halide, the E2 mechanism is the dominant elimination pathway, especially in the presence of a strong, non-nucleophilic base. uci.edulibretexts.org The E1 pathway is highly unfavorable due to the required formation of a primary carbocation. libretexts.org The E2 reaction is a concerted process where the base removes a β-hydrogen, the C-H bond electrons form a π bond, and the leaving group departs simultaneously. pressbooks.publibretexts.org
Zaitsev's rule is an empirical guideline used to predict the major alkene product in elimination reactions that can form more than one constitutional isomer. libretexts.orglibretexts.org The rule states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.orgchemistrysteps.com
In the case of this compound, there is only one type of β-hydrogen (on carbon-2 of the heptane (B126788) chain). Therefore, elimination can only yield a single alkene product: 7-phenyl-1-heptene . Because only one product is possible, regioselectivity is not a variable factor in this specific reaction.
Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer (e.g., E vs. Z) of an alkene. pressbooks.pub The E2 mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. pressbooks.publibretexts.org This alignment allows for optimal orbital overlap in the transition state leading to the new π bond.
The product of elimination from this compound, 7-phenyl-1-heptene, is a terminal alkene. The double bond is at the end of the carbon chain, and therefore, it cannot exist as E/Z isomers. As a result, while the E2 mechanism itself is stereoselective in its requirements, it does not lead to a mixture of stereoisomeric products in this particular case.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| 1-Azido-7-phenylheptane |
| This compound |
| 1-Ethoxy-7-phenylheptane |
| 7-Phenyl-1-heptene |
| 7-Phenylheptan-1-ol |
| 7-Phenylheptylamine |
| 7-Phenylheptyl Thioether |
| 8-Phenyloctanenitrile |
| Acetone (B3395972) |
| Ammonia |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Ethanol (B145695) |
| Potassium Cyanide |
| Potassium tert-butoxide |
| Sodium Azide |
| Sodium Ethoxide |
| Sodium Hydroxide |
Competition between Substitution and Elimination Pathways
The chemical behavior of this compound is characterized by its ability to undergo both nucleophilic substitution and elimination reactions. cymitquimica.com The predominance of one pathway over the other is dictated by several key factors, including the nature of the reacting nucleophile/base, the solvent, and the reaction temperature. chemguide.co.uk
This compound is a primary alkyl halide, as the bromine atom is attached to a carbon atom that is bonded to only one other carbon atom. masterorganicchemistry.com This structural feature significantly influences the reaction mechanism. For primary alkyl halides, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored over the S_N1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) pathways due to the low steric hindrance around the reaction center and the instability of the corresponding primary carbocation. masterorganicchemistry.comnumberanalytics.com
Factors Influencing the Reaction Outcome:
Nature of the Nucleophile/Base: A strong, unhindered nucleophile will favor the S_N2 reaction. coconote.app Conversely, a strong, sterically hindered base, such as potassium tert-butoxide, will promote the E2 (Elimination Bimolecular) reaction. coconote.applibretexts.org The hydroxide ion (OH-) can act as both a nucleophile and a base, leading to a mixture of substitution and elimination products. chemguide.co.uk
Solvent: Polar aprotic solvents, such as acetone or dimethyl sulfoxide (DMSO), are known to favor S_N2 reactions. numberanalytics.comcoconote.app Polar protic solvents, like ethanol or water, can facilitate both substitution and elimination, with ethanol tending to favor elimination more than water does. chemguide.co.uk
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. chemguide.co.uknumberanalytics.com This is because elimination reactions typically have a higher activation energy and are more entropically favored.
Concentration of the Base: A higher concentration of the base will favor the E2 pathway. chemguide.co.uk
In a typical scenario, the reaction of this compound with a reagent like sodium hydroxide will result in a mixture of the substitution product, 7-phenylheptan-1-ol, and the elimination product, 7-phenylhept-1-ene. chemguide.co.uklibretexts.org To maximize the yield of the substitution product, the reaction should be carried out with a good nucleophile in a polar aprotic solvent at a moderate temperature. To favor the elimination product, a strong, bulky base in a less polar solvent and at a higher temperature would be employed. chemguide.co.uk
Interactive Data Table: Factors Influencing Substitution vs. Elimination in this compound
| Factor | Condition Favoring Substitution (S_N2) | Condition Favoring Elimination (E2) | Primary Product |
| Nucleophile/Base | Strong, unhindered nucleophile (e.g., I-, CN-) | Strong, hindered base (e.g., t-BuOK) | Substitution/Elimination |
| Solvent | Polar aprotic (e.g., Acetone, DMSO) | Non-polar or less polar (e.g., Ethanol) | Substitution/Elimination |
| Temperature | Lower temperature | Higher temperature | Substitution/Elimination |
| Base Concentration | Lower concentration | Higher concentration | Substitution/Elimination |
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as an alkyl halide, can participate in various transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed C-C Bond Formation with Aryl Halides
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are fundamental methods for creating C(sp³)-C(sp²) bonds. In the context of this compound, it can be coupled with various aryl halides in the presence of a palladium catalyst. These reactions typically involve an organometallic reagent derived from the aryl halide and the subsequent reaction with this compound. The general scheme involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst.
Copper-Mediated Reactions
Copper-mediated cross-coupling reactions, like the Ullmann condensation, provide an alternative to palladium-catalyzed methods. These reactions are particularly useful for forming carbon-heteroatom bonds but can also be employed for C-C bond formation. For instance, the reaction of this compound with an organocuprate reagent (Gilman reagent), derived from an aryl or alkyl lithium and a copper(I) salt, can lead to the formation of a new C-C bond.
Exploration of Other Transition Metal Catalysis for Functionalization
Besides palladium and copper, other transition metals like nickel and iron have been explored for the functionalization of alkyl halides. Nickel catalysts, for example, can be effective in cross-coupling reactions of alkyl halides with organometallic reagents, often offering different reactivity and selectivity compared to palladium. Iron-catalyzed cross-coupling reactions are also gaining attention as a more economical and environmentally friendly alternative. These methods could potentially be applied to this compound for various synthetic transformations.
Derivatization and Functional Group Interconversions of the Bromine Moiety
The bromine atom in this compound serves as a versatile functional handle that can be converted into a variety of other functional groups.
Conversion to Amines via Azide Reduction or Nitrile Formation and Reduction
A primary amine can be introduced at the terminus of the heptyl chain through a two-step sequence.
Via Azide Intermediate: this compound can undergo a nucleophilic substitution reaction with sodium azide (NaN₃) to form 1-azido-7-phenylheptane. The azide can then be reduced to the corresponding primary amine, 7-phenylheptan-1-amine, using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Via Nitrile Intermediate: Alternatively, the bromine can be displaced by a cyanide ion (CN⁻) from a salt like sodium cyanide (NaCN) to yield 8-phenyloctanenitrile. brainly.com This reaction extends the carbon chain by one carbon. Subsequent reduction of the nitrile group with a strong reducing agent like LiAlH₄ or through catalytic hydrogenation affords the primary amine, 8-phenyloctan-1-amine. brainly.com
Formation of Organometallic Reagents (Grignard, Organolithium)
The carbon-bromine bond in this compound is a key functional group that allows for the formation of highly reactive and synthetically useful organometallic reagents. The polarity of this bond, with an electrophilic carbon atom, can be reversed through reactions with certain metals, a process known as umpolung. This transformation makes the carbon atom nucleophilic, enabling it to form new carbon-carbon bonds. libretexts.org
Grignard Reagent Formation: this compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (7-phenylheptyl)magnesium bromide. adichemistry.comchemguide.co.uk This reaction involves the oxidative insertion of the magnesium atom into the carbon-bromine bond. adichemistry.com The general formula for a Grignard reagent is RMgX, where R is an alkyl or aryl group and X is a halogen. chemguide.co.uk The solvent is crucial as it coordinates with the magnesium, forming a complex that stabilizes the organometallic compound and enhances its reactivity. libretexts.org It is imperative that the reaction is conducted under strictly anhydrous (dry) conditions, as Grignard reagents are strong bases and will react with water to protonate the alkyl group, forming the parent alkane (7-phenylheptane). libretexts.orgchemguide.co.uk
Organolithium Reagent Formation: Similarly, an organolithium reagent can be prepared by reacting this compound with two equivalents of lithium metal. masterorganicchemistry.comyoutube.com This reaction typically uses a non-polar aprotic solvent like pentane (B18724) or hexane. libretexts.orgyoutube.com The reaction produces the organolithium species, 7-phenylheptyllithium, and a lithium halide byproduct. youtube.com Organolithium reagents are powerful nucleophiles and strong bases, often more reactive than their Grignard counterparts. libretexts.orgsigmaaldrich.com The carbon-lithium bond is highly polarized, with significant negative charge on the carbon atom, making it behave almost like a carbanion. youtube.com This high reactivity necessitates careful handling in air- and moisture-free environments. sigmaaldrich.com
Table 1: Formation of Organometallic Reagents
| Starting Material | Reagent | Typical Solvent | Product | Reagent Class |
|---|---|---|---|---|
| This compound | Magnesium (Mg) | Diethyl ether (Et₂O) or Tetrahydrofuran (THF) | (7-Phenylheptyl)magnesium bromide | Grignard Reagent |
| This compound | Lithium (Li) | Pentane or Hexane | 7-Phenylheptyllithium | Organolithium Reagent |
Radical Reactions Involving Alkyl Bromides
The bromine atom in this compound can participate in radical reactions, typically initiated by light or a radical initiator. A common radical reaction for alkyl halides is free radical halogenation, though this is more relevant for the synthesis of alkyl halides from alkanes. For a molecule like this compound, radical reactions can occur, for instance, at positions activated by the phenyl group.
The stability of the resulting radical intermediate is a key factor in determining the reaction's course. libretexts.org For this compound, the most stabilized radical position would be the benzylic position (the carbon adjacent to the phenyl ring). However, the primary bromoalkane structure can undergo radical processes under specific conditions, such as atom transfer radical addition (ATRA) reactions, although these are more commonly studied with olefins. rsc.org
A typical radical mechanism involves three steps:
Initiation: Formation of a radical species, often by homolytic cleavage of a bond using heat or UV light. libretexts.org
Propagation: The initial radical reacts with the substrate (e.g., this compound) to form a new radical, which then continues the reaction in a chain process. libretexts.org
Termination: Two radical species combine to form a stable, non-radical product, ending the chain reaction. libretexts.org
While specific documented radical reactions for this compound are not widespread in the provided search results, its structural analogue, 1-bromo-3-phenylheptane, is mentioned in the context of various chemical transformations, implying the general reactivity of such structures. pearson.combrainly.compearson.com
Theoretical and Computational Studies of Reactivity
Computational chemistry offers powerful tools to understand and predict the reactivity of molecules like this compound without conducting laboratory experiments. These methods can elucidate reaction mechanisms, predict reaction outcomes, and calculate key parameters that govern chemical behavior. rsc.orgnrel.gov
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in mapping out potential energy surfaces for chemical reactions. scienceopen.com By calculating the energies of reactants, products, transition states, and intermediates, researchers can model the entire pathway of a reaction. rsc.org
For this compound, these calculations could be applied to:
Nucleophilic Substitution (Sₙ2): Model the approach of a nucleophile, the structure and energy of the pentavalent transition state, and the departure of the bromide leaving group. This would provide insight into the reaction kinetics and stereochemistry.
Grignard Reagent Formation: Investigate the mechanism of magnesium insertion into the C-Br bond, a process that is not fully conclusive experimentally. adichemistry.com
Radical Stability: Calculate the bond dissociation energy (BDE) of C-H bonds at different positions along the heptyl chain to predict the most likely site of radical formation. The stability of the 7-phenylheptyl radical could be compared to other alkyl radicals. nrel.gov
These computational approaches have been successfully used to analyze mechanisms for a wide range of organic reactions, bridging the gap between theoretical models and experimental results. rsc.org
Prediction of Reactivity Parameters
Quantum chemistry can predict a variety of molecular properties and reactivity descriptors that explain a molecule's chemical behavior. For this compound, these parameters provide a quantitative basis for its reactivity. mdpi.com
Key predictable parameters include:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. mdpi.com For this compound, it would show electron-rich regions (e.g., the phenyl ring) and electron-poor regions (e.g., the carbon attached to the bromine), identifying likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactions. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Mulliken Charges and Spin Densities: These values quantify the partial charge on each atom and, for radical species, the distribution of the unpaired electron. nrel.gov This helps in understanding the polarity of bonds and the stability of radical intermediates. nrel.gov
Table 2: Predicted Reactivity Parameters and Their Significance
| Parameter | Significance | Predicted Application to this compound |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack. mdpi.com | Highlights the electrophilic carbon (C-Br) and nucleophilic phenyl ring. |
| HOMO/LUMO Energies | Determine nucleophilic/electrophilic character and chemical stability. | The LUMO would likely be centered on the σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. |
| Atomic Charges | Quantify the polarity of covalent bonds. nrel.gov | Confirms the δ+ charge on the carbon bonded to bromine and the δ- charge on the bromine atom. |
| Bond Dissociation Energy (BDE) | Predicts the likelihood of radical formation at specific sites. nrel.gov | Could be used to compare the ease of C-H vs. C-Br bond homolysis. |
Molecular Dynamics Simulations of Reaction Intermediates
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com While quantum calculations are excellent for single-reaction steps, MD simulations excel at modeling the behavior of molecules in solution, including the dynamics of short-lived reaction intermediates. nrel.gov
Applications for this compound intermediates could include:
Solvation Effects: Simulating a Grignard or organolithium reagent derived from this compound in a solvent like THF could reveal how solvent molecules arrange around the reactive center and how this "solvation shell" influences reactivity.
Conformational Dynamics: The seven-carbon chain of this compound is flexible. lookchem.com MD simulations can explore the different conformations the molecule and its reaction intermediates can adopt, and whether certain conformations are more reactive than others.
Aggregation of Organometallics: Organolithium and Grignard reagents often exist as aggregates (dimers, tetramers, etc.) in solution. scribd.com MD simulations can help characterize the structure and stability of these aggregates, which is crucial as their reactivity can differ from the monomeric species.
By simulating these complex systems, MD provides insights into aspects of a reaction that are difficult to probe experimentally, such as the structure of transient species and the role of the solvent in the reaction mechanism. mdpi.com
Spectroscopic Characterization and Elucidation of Molecular Structure
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of its bonds.
While a specific experimental IR spectrum for 1-Bromo-7-phenylheptane is not widely published, its characteristic vibrational modes can be predicted with a high degree of confidence by examining the typical absorption ranges for its constituent functional groups: the monosubstituted phenyl ring, the long aliphatic (heptyl) chain, and the terminal bromo-alkane.
The IR spectrum of this compound is expected to exhibit the following key absorption bands:
Aromatic C-H Stretching: The presence of the phenyl group will give rise to sharp, medium-intensity absorption bands in the region of 3100-3000 cm⁻¹. These peaks are characteristic of the stretching vibrations of the C-H bonds on the aromatic ring.
Aliphatic C-H Stretching: The heptyl chain contains numerous C-H bonds, which will produce strong, sharp peaks in the 3000-2850 cm⁻¹ range. These are typically some of the most intense bands in the spectrum.
Aromatic C-C In-Ring Stretching: The stretching of the carbon-carbon bonds within the benzene (B151609) ring results in a series of characteristic absorptions in the 1600-1400 cm⁻¹ region. Typically, two to four sharp bands of variable intensity can be observed.
Aliphatic C-H Bending: The scissoring and bending vibrations of the CH₂ groups in the heptyl chain give rise to absorptions in the 1470-1450 cm⁻¹ range. A characteristic band for the long alkyl chain, a C-H rock, may also be observed around 725-720 cm⁻¹.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum. For bromoalkanes, this absorption is typically a strong band found in the range of 690-515 cm⁻¹.
Aromatic C-H Out-of-Plane Bending ("oop"): The out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring produces strong absorption bands in the 900-675 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern of the ring.
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Phenyl Ring | 3100-3000 | Medium |
| Aliphatic C-H Stretch | Heptyl Chain | 3000-2850 | Strong |
| Aromatic C-C In-Ring Stretch | Phenyl Ring | 1600-1400 | Variable |
| Aliphatic C-H Bend (Scissoring) | Heptyl Chain | 1470-1450 | Medium |
| Aliphatic C-H Rock (Long Chain) | Heptyl Chain | 725-720 | Weak |
| C-Br Stretch | Bromoalkane | 690-515 | Strong |
| Aromatic C-H Out-of-Plane Bend (oop) | Monosubstituted Phenyl | 900-675 | Strong |
Applications and Advanced Research Directions
Precursor in the Synthesis of Complex Organic Molecules
As a versatile reagent, 1-bromo-7-phenylheptane serves as a precursor for introducing a phenylheptyl moiety into more complex structures. Its primary role is in reactions where the bromine atom is displaced by a nucleophile, forming a new carbon-heteroatom or carbon-carbon bond. This reactivity is central to its application in synthesizing molecules for the pharmaceutical and specialty chemical industries. vulcanchem.com
The application of this compound as a pharmaceutical intermediate is documented in patent literature, particularly in the synthesis of enzyme inhibitors. google.com A notable example is its use in the preparation of novel glycosidase inhibitors.
In one synthetic pathway, this compound is used as a key starting material to alkylate an existing complex molecule. Specifically, it participates in a nucleophilic substitution reaction with compound II-1 (a dideoxy-imino-D-mannitol derivative) in the presence of potassium carbonate. This reaction yields the N-alkylated intermediate, N-phenylheptyl-2,3:5,6-diacetone-1,4-dideoxy-1,4-imino-D-mannitol (III-20), which is a direct precursor to a potential glycosidase inhibitor. scbt.com The long phenylheptyl chain introduced by the reagent is crucial for modulating the biological activity of the final molecule.
| Reactant 1 | Reactant 2 | Condition | Product | Yield | Significance |
|---|---|---|---|---|---|
| Compound II-1 (dideoxy-imino-D-mannitol derivative) | This compound | Potassium Carbonate | N-phenylheptyl-2,3:5,6-diacetone-1,4-dideoxy-1,4-imino-D-mannitol (III-20) | 69% | Forms a key N-alkylated intermediate for a glycosidase inhibitor. |
Additionally, research into new anticancer agents has utilized the this compound structure in the synthesis of novel 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives, highlighting its utility in creating compounds with potential therapeutic value. escholarship.org
While the molecular structure of this compound, featuring a reactive halogen and a hydrophobic chain, suggests potential for its use in the development of new agrochemicals, a review of scientific and patent literature does not currently show specific, documented applications in this field. vulcanchem.comcymitquimica.com General-purpose chemical suppliers list it as a potential building block for agrochemicals, but concrete examples of its incorporation into commercial or developmental pesticides, herbicides, or fungicides are not publicly available at this time. cymitquimica.com
Beyond pharmaceuticals, this compound is employed in the synthesis of specialized organic molecules for applications in materials research. A key example is its use as a precursor to 7-phenylheptane-1-thiol. This conversion is typically achieved through a substitution reaction where the bromide is displaced by a thiolating agent.
The resulting 7-phenylheptane-1-thiol is a valuable intermediate in its own right, particularly for use in "click chemistry" reactions. For instance, it has been successfully used in thiol-ene reactions to graft the 7-phenylheptyl side chains onto a poly(vinyl methyl siloxane) polymer backbone. chromtech.net.au This demonstrates the utility of this compound in creating functional molecules that can, in turn, be used to build more complex macromolecular structures.
Material Science and Polymer Chemistry Applications
In material science, the 7-phenylheptyl group, introduced via this compound or its derivatives, is used to precisely control the properties of advanced polymers. A significant application is in the development of polymer electrolytes for lithium-ion batteries.
In a study focused on optimizing ion conductivity, researchers synthesized a series of polymers with varying densities of imidazole (B134444) ligands and inert side chains. chromtech.net.au The inert phenyl-thiol side chains, derived from this compound, were attached to a polysiloxane backbone to maintain a similar steric bulk to the active imidazole ligands. chromtech.net.au By systematically varying the ratio of the imidazole-containing units to the 7-phenylheptyl units, the researchers could study the effect of ligand density on the polymer's glass transition temperature (Tg) and its lithium-ion conductivity. This research demonstrates how the specific length and bulk of the 7-phenylheptyl group can be leveraged to fine-tune the physical and electrochemical properties of a material. chromtech.net.au
| Polymer Backbone | Functional Side Chain 1 (Active) | Functional Side Chain 2 (Inert) | Purpose of Phenylheptyl Group | Property Investigated |
|---|---|---|---|---|
| Poly(vinyl methyl siloxane) | Imidazole-thiol | 7-phenylheptane-1-thiol | To act as a sterically similar, non-coordinating "inert" spacer. | Ion conductivity and glass transition temperature (Tg) as a function of ligand density. |
Mechanistic Probes in Organic Reactions
Although this compound participates in well-understood reactions like nucleophilic substitutions, there is no evidence in the current body of scientific literature to suggest it is used as a specialized mechanistic probe. Such probes are typically designed with unique structural features to help elucidate complex reaction pathways, measure reaction kinetics, or trap reactive intermediates. While theoretically possible, the use of this compound for these specific investigative purposes has not been reported.
Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), is a powerful technique for tracing the path of atoms through a chemical reaction or a metabolic pathway. A search of published research reveals no studies where isotopically labeled this compound has been synthesized or used. Such studies would be necessary to formally use the compound as a probe to investigate reaction mechanisms at a molecular level.
Kinetic Isotope Effects
The study of kinetic isotope effects (KIEs) provides valuable insight into reaction mechanisms by determining the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. libretexts.org For a compound like this compound, KIE studies would typically focus on reactions involving the cleavage of a carbon-hydrogen (C-H) or carbon-bromine (C-Br) bond.
Deuterium (B1214612) Kinetic Isotope Effects: In an E2 reaction, where a proton is removed from the carbon adjacent to the bromine (the β-carbon), a primary deuterium KIE is expected if the C-H bond is broken in the rate-determining step. Replacing a β-hydrogen with deuterium would result in a slower reaction rate (kH/kD > 1). For SN2 reactions, a small secondary KIE might be observed as the hybridization of the α-carbon changes from sp³ to a more sp²-like transition state.
Carbon and Bromine Kinetic Isotope Effects: The C-Br bond is central to many reactions of this compound. A significant primary KIE would be expected for both ¹³C at the α-carbon (the carbon bonded to bromine) and for heavier bromine isotopes (⁸¹Br vs. ⁷⁹Br) if the C-Br bond is cleaved in the rate-determining step. Theoretical studies on SN2 reactions have explored these effects extensively. mdpi.com
In the absence of direct studies, the potential KIEs for reactions involving this compound can be predicted based on the general values observed for similar alkyl halides, as summarized in the table below.
Table 1: Predicted Kinetic Isotope Effects for Reactions of this compound
| Reaction Type | Isotopically Labeled Position | Type of KIE | Predicted k_light / k_heavy |
|---|---|---|---|
| E2 Elimination | β-Hydrogen (Deuterium) | Primary | > 1 (typically 2-8) |
| SN2 Substitution | α-Carbon (¹³C) | Primary | > 1 (typically 1.02-1.08) |
| SN2 Substitution | Bromine (⁸¹Br) | Primary | > 1 (typically ~1.005) |
Note: The values presented are generalized from studies on analogous alkyl halides and represent expected ranges. Specific values would depend on the exact reaction conditions, nucleophile/base, and solvent.
Environmental Fate and Degradation Studies
The environmental fate of this compound is dictated by its physical and chemical properties, including its low water solubility, inferred from its hydrophobic phenyl and heptyl components, and its susceptibility to various degradation processes. cymitquimica.com Its vapor pressure is low (0.000813 mmHg at 25°C), and it has a high octanol-water partition coefficient (LogP) estimated at 4.57, suggesting a tendency to partition into soil and sediment rather than remaining in water. lookchem.com
Photodegradation Pathways
Direct photodegradation of this compound by sunlight is not expected to be a significant environmental fate process. However, like other organic molecules in the atmosphere, it is likely susceptible to indirect photodegradation. The primary pathway for atmospheric degradation would be its reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov
For a similar, smaller bromoalkane, 1-bromopropane (B46711), the atmospheric half-life due to this process is estimated to be around 14 days. cdc.gov The reaction mechanism would involve the abstraction of a hydrogen atom from the alkyl chain by the hydroxyl radical, initiating a series of oxidative reactions. The presence of the benzene (B151609) ring may also influence the reaction, potentially leading to the formation of phenolic or ring-opened products, though the alkyl chain is generally more susceptible to hydrogen abstraction.
Biodegradation Mechanisms
The biodegradation of this compound is anticipated to proceed through pathways known for both alkylbenzenes and halogenated alkanes. Research on Pseudomonas species has shown their ability to degrade aromatic compounds. For instance, Pseudomonas putida has been documented to utilize 1-phenylheptane as a growth substrate, indicating that the core phenylheptane structure is biodegradable. researchgate.net
The initial step in the biodegradation of the bromoalkane portion likely involves dehalogenation. Studies on other bromoalkanes, such as 1-bromopropane, have shown that bacteria like Pseudomonas strain GJ70 can perform hydrolytic dehalogenation, converting the C-Br bond to a C-OH group to form the corresponding alcohol (7-phenylheptan-1-ol) and a bromide ion. cdc.gov This initial enzymatic attack removes the halogen, a common strategy for microorganisms to detoxify and metabolize haloalkanes. cdc.gov Following dehalogenation, the resulting 7-phenylheptan-1-ol (B1581362) would likely undergo oxidation of the alcohol and subsequent beta-oxidation of the alkyl chain, along with degradation of the aromatic ring.
Chemical Degradation in Environmental Matrices
In aqueous environments, this compound can undergo chemical degradation, primarily through hydrolysis. As an alkyl halide, it is susceptible to nucleophilic substitution by water, which would convert it to 7-phenylheptan-1-ol and hydrobromic acid. cymitquimica.com The rate of this reaction is generally slow for primary bromoalkanes under neutral pH conditions at ambient temperatures. For comparison, the aqueous hydrolysis half-life of 1-bromopropane is approximately 26 days at 55°C. cdc.gov The longer alkyl chain of this compound may slightly influence the hydrolysis rate due to steric and electronic effects, but it is still expected to be a slow process. Other nucleophiles present in environmental matrices, such as sulfide (B99878) or carbonate ions, could also contribute to its degradation.
Emerging Research Areas
Integration with Flow Chemistry and Continuous Synthesis
While specific literature detailing the continuous synthesis of this compound is scarce, the integration of its production with flow chemistry represents a significant emerging research area. Flow chemistry offers numerous advantages over traditional batch processing for the synthesis of specialty chemicals like alkyl halides, including enhanced safety, improved heat and mass transfer, higher consistency, and the potential for straightforward scaling and automation.
The synthesis of this compound typically involves the bromination of the corresponding alcohol, 7-phenylheptan-1-ol. This transformation can be readily adapted to a continuous flow process.
Table 2: Conceptual Flow Chemistry Setup for Synthesis of this compound
| Step | Process | Reagents/Conditions | Flow Reactor Module |
|---|---|---|---|
| 1 | Reagent Pumping | 7-phenylheptan-1-ol in an organic solvent; Brominating agent (e.g., HBr, PBr₃) in a separate stream | Syringe or HPLC pumps |
| 2 | Mixing | Combining reagent streams | T-mixer or micro-mixer |
| 3 | Reaction | Controlled temperature (potentially elevated to increase rate) | Heated tube or packed-bed reactor |
| 4 | In-line Quenching | Introduction of a quenching solution (e.g., aqueous sodium bicarbonate) | T-mixer followed by a residence time unit |
| 5 | Phase Separation | Separation of aqueous and organic phases | Membrane-based or gravity-based liquid-liquid separator |
This conceptual setup would allow for the safe, efficient, and continuous production of this compound. Research in this area would focus on optimizing reaction conditions, developing robust catalyst systems suitable for packed-bed reactors, and integrating in-line purification and analysis to create a fully automated synthesis platform.
Green Chemistry Approaches for this compound Synthesis
The synthesis of haloalkanes, including this compound, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. However, the principles of green chemistry are driving research towards more environmentally benign synthetic routes. These approaches focus on the use of safer solvents, alternative reagents, and catalytic methods to improve atom economy and reduce environmental impact.
Several innovative strategies, while not always documented specifically for this compound, are applicable to its synthesis from precursors like 7-phenyl-1-heptanol. One promising area is the use of oxidative bromination. This method can utilize simple bromide salts, such as sodium bromide (NaBr), as the bromine source, with oxidation achieved using greener oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen from the air. nih.gov For instance, transition-metal-free aerobic bromination promoted by a catalytic amount of an ionic liquid has been demonstrated for various C-H bonds, offering a pathway that avoids toxic metal catalysts. nih.gov
Another green approach involves the use of solid-supported reagents and catalysts. Zeolites, for example, can act as catalysts for bromination reactions. An Fe₂O₃/zeolite catalyst system has been shown to effectively brominate aromatic compounds, with the active catalytic species, FeBr₃, being formed in situ from HBr and Fe₂O₃. rsc.org Such heterogeneous catalysts are easily recoverable and reusable, simplifying product purification and minimizing waste.
The choice of solvent is a cornerstone of green chemistry. Water is an ideal green solvent, and methods are being developed to perform brominations in aqueous media. One such process describes the in-situ generation of highly reactive hypobromous acid from a water-soluble brominating reagent, which then reacts with the substrate. google.comgoogle.com Similarly, using cetyltrimethyl ammonium (B1175870) bromide (CTAB) as a catalyst allows for the condensation reactions in water, which could be adapted for related syntheses. researchgate.net Visible-light photoredox catalysis represents another frontier, enabling the bromination of certain functional groups under mild, ambient conditions using light as a clean energy source. beilstein-journals.org This technique can generate the required bromine species in situ from a bromide source, often with high selectivity and efficiency. beilstein-journals.org
These methodologies present viable, greener alternatives to traditional synthesis that might use reagents like phosphorus tribromide or concentrated hydrobromic acid.
Table 1: Comparison of Potential Green Synthesis Approaches for this compound
| Method | Bromine Source | Catalyst/Promoter | Solvent | Key Advantages |
|---|---|---|---|---|
| Aerobic Oxidative Bromination | HBr or NaBr | Ionic Liquid (e.g., [C₄Py]NO₃) | Acetic Acid or Neat | Uses air (O₂) as the ultimate oxidant; metal-free. nih.gov |
| Heterogeneous Catalysis | HBr | Fe₂O₃/Zeolite | Dichloromethane | Recyclable and easy-to-handle catalyst; amenable to one-pot sequential reactions. rsc.org |
| In-situ Hypobromous Acid | Water-soluble Bromide/Bromate | Mineral Acid | Water | Avoids organic solvents; uses easy-to-handle reagents. google.comgoogle.com |
| Visible-Light Photoredox Catalysis | CBr₄ | Ru(bpy)₃Cl₂ | Acetonitrile | Mild reaction conditions (room temp.); uses light as a clean energy source; high selectivity. beilstein-journals.org |
| Halogen Bonding Activation | N-Bromosuccinimide (NBS) | Mandelic Acid | Aqueous Acetonitrile | Metal-free; enhances reactivity of a stable brominating agent under mild conditions. nsf.gov |
Computational Design of Novel Reactions Involving this compound
Computational chemistry has become an indispensable tool for understanding and designing novel chemical reactions. For a molecule like this compound, computational methods can predict its reactivity, explore reaction mechanisms, and guide the development of new synthetic transformations. These in silico approaches save significant time and resources compared to purely experimental work. mdpi.comd-nb.info
A primary area of investigation for haloalkanes is the Grignard reaction. The formation of 7-phenylheptylmagnesium bromide from this compound is a critical step for many subsequent reactions. Computational studies using Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) have provided deep insights into the complex nature of Grignard reagents in solution. acs.orgrsc.orgrsc.org These studies can model the Schlenk equilibrium, the role of solvent molecules like tetrahydrofuran (B95107) (THF) in stabilizing the magnesium center, and the aggregation state (monomer vs. dimer) of the reagent, all of which influence reactivity. acs.orgresearchgate.net By calculating the energetics of transition states, computational models can distinguish between competing reaction pathways, such as nucleophilic addition versus single electron transfer (SET), depending on the substrate. acs.org
Furthermore, computational design is instrumental in developing "turbo" Grignard reagents, where additives like lithium chloride (LiCl) enhance reactivity and facilitate halogen-metal exchange. gmu.edu Models can predict how the addition of LiCl alters the bond lengths and bond orders within the Grignard species (e.g., the Mg-Cl bond), providing a rationale for the observed increase in reactivity. gmu.edu This predictive power allows for the in silico design of optimized Grignard reagents for specific applications. gmu.edu
Beyond Grignard reactions, computational tools can be used to design entirely new catalytic processes. By building a database of catalyst structures and their experimentally or computationally determined performance, machine learning models and artificial neural networks (ANN) can be trained to predict the efficacy of novel, untested catalysts. d-nb.info This data-driven approach can accelerate the discovery of catalysts for reactions such as cross-coupling or functionalization involving the C-Br bond of this compound. The process involves designing potential catalysts, computationally screening them to predict performance, and then prioritizing the most promising candidates for experimental synthesis and testing. d-nb.info
Table 2: Applications of Computational Methods in Designing Reactions for this compound
| Computational Method | Area of Application | Research Focus | Key Insights |
|---|---|---|---|
| Density Functional Theory (DFT) | Grignard Reaction Mechanism | Elucidating reaction pathways (nucleophilic vs. radical), transition state analysis. acs.org | Provides energy barriers for competing mechanisms, rationalizes product distribution. rsc.org |
| Ab Initio Molecular Dynamics (AIMD) | Grignard Reagent Solvation | Modeling the dynamic interactions between the Grignard reagent and solvent molecules (e.g., THF). acs.orgrsc.org | Reveals the structure of the solvated complex and its influence on the Schlenk equilibrium. acs.org |
| DFT / B3LYP Level of Theory | "Turbo" Grignard Reagents | Modeling the effect of additives like LiCl on the structure and bonding of the Grignard reagent. gmu.edu | Predicts changes in Mg-halogen bond lengths and orders, correlating with enhanced reactivity. gmu.edu |
| Artificial Neural Networks (ANN) / Genetic Algorithms | Catalyst Design | High-throughput screening and optimization of novel catalysts for C-Br bond functionalization. d-nb.info | Identifies promising catalyst structures based on learned structure-performance relationships. d-nb.info |
| Molecular Dynamics (MD) / SwissADME | Drug-Likeness and Pharmacokinetics | Predicting physicochemical properties, oral bioavailability, and potential as a bioactive molecule fragment. researchgate.net | Guides the design of derivatives of this compound for applications in medicinal chemistry. researchgate.net |
Q & A
Q. Q1. What are the standard synthetic protocols for preparing 1-Bromo-7-phenylheptane, and how can reproducibility be ensured?
Methodological Answer: The synthesis typically involves nucleophilic substitution of 7-phenylheptanol with hydrobromic acid (HBr) under controlled conditions. Key steps include:
- Reagent Purity : Use anhydrous HBr to minimize side reactions like elimination .
- Temperature Control : Maintain 0–5°C to favor substitution over elimination .
- Characterization : Confirm structure via / NMR (e.g., δ ~3.4 ppm for Br-CH) and GC-MS (M at m/z 254/256 for /) .
For reproducibility, document solvent drying methods, catalyst concentrations, and quenching procedures in the Experimental section, referencing prior protocols .
Advanced Synthetic Optimization
Q. Q2. How can reaction yields be improved for this compound when scaling up from milligram to gram quantities?
Methodological Answer:
- Solvent Selection : Replace THF with dichloromethane (DCM) to enhance solubility of intermediates and reduce viscosity .
- Catalyst Screening : Test Lewis acids like ZnBr to accelerate bromide displacement .
- Workup Optimization : Use fractional distillation to isolate the product from unreacted HBr and oligomers. Validate purity via HPLC (>98% purity threshold) .
- Scale-Up Risks : Monitor exothermicity using in-situ IR spectroscopy to prevent runaway reactions .
Basic Analytical Challenges
Q. Q3. What analytical techniques are critical for confirming the purity of this compound?
Methodological Answer:
- Chromatography : GC with flame ionization detection (FID) or HPLC with UV detection (λ = 210 nm) to quantify impurities .
- Spectroscopy : FT-IR to detect residual hydroxyl groups (absence of O-H stretch ~3400 cm) .
- Elemental Analysis : Verify Br content via combustion analysis (±0.3% deviation from theoretical) .
Advanced Data Contradiction Analysis
Q. Q4. How should researchers resolve discrepancies in 1H^1H1H NMR data between synthesized batches of this compound?
Methodological Answer:
- Signal Assignment : Compare integration ratios of benzylic protons (δ 2.2–2.5 ppm) and brominated CH (δ 3.4 ppm) across batches .
- Deuterated Solvent Effects : Test in CDCl vs. DMSO-d; shifts >0.1 ppm may indicate residual solvents .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in chemical shift datasets .
- Collaborative Validation : Cross-check spectra with independent labs to rule out instrument calibration errors .
Basic Reactivity and Stability
Q. Q5. What storage conditions are recommended to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to minimize light-induced C-Br bond cleavage .
- Moisture Control : Use molecular sieves (3Å) in sealed containers to avoid hydrolysis to 7-phenylheptanol .
- Stability Monitoring : Perform monthly GC analysis to detect decomposition products (e.g., alkene formation via β-hydride elimination) .
Advanced Mechanistic Studies
Q. Q6. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling at the brominated site vs. competing aryl positions .
- Solvent Effects : Simulate THF vs. DMF solvation shells to optimize activation barriers .
- Experimental Correlation : Validate predictions with -labeling studies to track coupling sites .
Experimental Design for Novel Applications
Q. Q7. How can researchers design experiments to explore the use of this compound in polymer chemistry?
Methodological Answer:
- Monomer Screening : Test copolymerization with styrene via radical initiators (AIBN) under varying temperatures .
- Chain-Length Analysis : Use GPC to determine molecular weight distributions (Đ < 1.5 target) .
- Thermal Stability : Perform TGA to assess decomposition thresholds (>200°C desired) .
Collaborative Research Frameworks
Q. Q8. What collaborative frameworks are effective for interdisciplinary studies involving this compound?
Methodological Answer:
- Milestone Planning : Define roles using Gantt charts (e.g., synthetic chemists handle synthesis; computational teams model reactivity) .
- Data Sharing : Use platforms like Figshare with DOI assignments for spectral datasets, ensuring compliance with open-data standards .
- Ethical Compliance : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Tables
Q. Table 1. Key Spectroscopic Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ 3.4 (t, 2H, BrCH) | |
| NMR | δ 33.8 (BrCH) | |
| GC-MS | m/z 254 (M, ) |
Q. Table 2. Common Contaminants and Detection Methods
| Contaminant | Detection Technique | Threshold |
|---|---|---|
| 7-Phenylheptanol | HPLC (RT 8.2 min) | <0.5% |
| Dibromo Byproducts | GC-MS (m/z 332) | <1.0% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
